molecular formula C9H12N2O B2857434 2-Amino-N-(3-methylphenyl)acetamide CAS No. 167264-91-7

2-Amino-N-(3-methylphenyl)acetamide

Cat. No.: B2857434
CAS No.: 167264-91-7
M. Wt: 164.208
InChI Key: RKUWYOYIEYJVPG-UHFFFAOYSA-N
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Description

2-Amino-N-(3-methylphenyl)acetamide is an organic compound with the molecular formula C9H12N2O It is a derivative of acetamide, where the acetamide group is substituted with a 3-methylphenyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(3-methylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-methylaniline with acetic anhydride, followed by hydrolysis to yield the desired product. The reaction conditions typically include:

    Reactants: 3-methylaniline and acetic anhydride

    Solvent: Anhydrous conditions

    Temperature: Room temperature to moderate heating

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include:

    Purification: Crystallization or recrystallization to obtain high-purity product

    Quality Control: Analytical techniques such as HPLC or NMR to ensure product consistency

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination under controlled conditions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives

    Reduction Products: Corresponding amines

    Substitution Products: Halogenated aromatic compounds

Scientific Research Applications

2-Amino-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

    2-Amino-N-(4-methylphenyl)acetamide: Similar structure with the methyl group at the para position.

    2-Amino-N-(2-methylphenyl)acetamide: Similar structure with the methyl group at the ortho position.

    2-Amino-N-phenylacetamide: Lacks the methyl group on the aromatic ring.

Uniqueness: 2-Amino-N-(3-methylphenyl)acetamide is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The meta position of the methyl group can affect the compound’s steric and electronic properties, making it distinct from its ortho and para counterparts.

Properties

IUPAC Name

2-amino-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-3-2-4-8(5-7)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUWYOYIEYJVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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